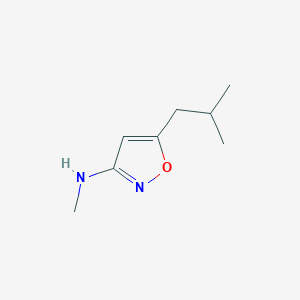
5-Isobutyl-N-methylisoxazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Isobutyl-N-methylisoxazol-3-amine is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isobutyl-N-methylisoxazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of β-oxo dithioesters, amines, and hydroxylamine in ethanol at reflux conditions. This method yields 5-substituted 3-aminoisoxazoles via an in situ generated β-oxo thioamide intermediate .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation. These methods include the use of environmentally friendly reagents and conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
5-Isobutyl-N-methylisoxazol-3-amine undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oximes.
Reduction: Formation of amines.
Substitution: Introduction of different substituents at the nitrogen or carbon atoms.
Common Reagents and Conditions
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Commonly performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Often carried out using halogenating agents or nucleophiles under mild conditions.
Major Products
The major products formed from these reactions include various substituted isoxazoles, amines, and oximes, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
5-Isobutyl-N-methylisoxazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 5-Isobutyl-N-methylisoxazol-3-amine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of various enzymes, receptors, or signaling pathways, depending on its structure and functional groups. The exact mechanism may vary based on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-methylisoxazole: Another isoxazole derivative with similar chemical properties and applications.
5-Methylisoxazol-3-amine: Shares structural similarities but differs in the substitution pattern.
Uniqueness
5-Isobutyl-N-methylisoxazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H14N2O |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
N-methyl-5-(2-methylpropyl)-1,2-oxazol-3-amine |
InChI |
InChI=1S/C8H14N2O/c1-6(2)4-7-5-8(9-3)10-11-7/h5-6H,4H2,1-3H3,(H,9,10) |
InChI Key |
FOWXAUIJZVQCFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC(=NO1)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




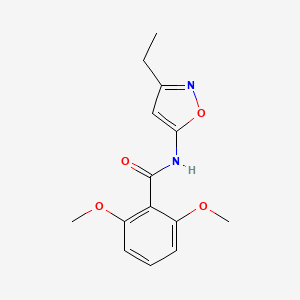
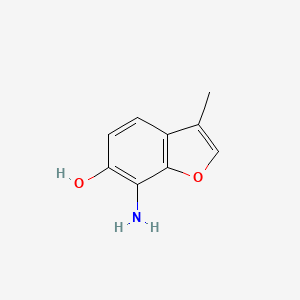
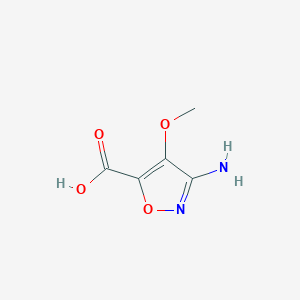
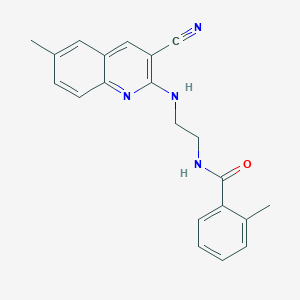

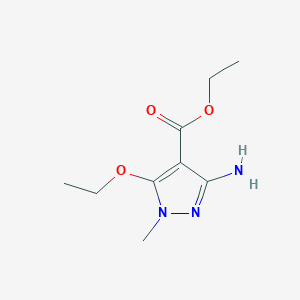
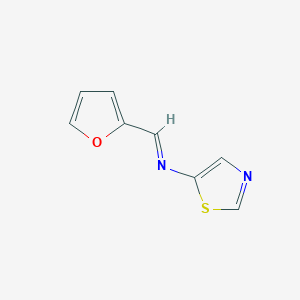
![2-(Carboxy(hydroxy)methyl)-4-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12884111.png)
![3-Bromo-1,4-dimethyl-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B12884126.png)

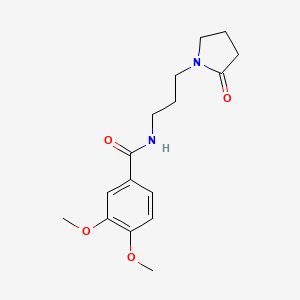
![dicyclohexyl-[2-(2,4,6-trimethyl-3-phenylphenyl)phenyl]phosphane](/img/structure/B12884143.png)
